![molecular formula C13H14FN3O4S B3094401 ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1257843-56-3](/img/structure/B3094401.png)
ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate, also known as EFMC, is a compound with a wide range of potential applications in various fields of research and industry. It is also known as TLR4 Inhibitor, TAK-242 .
Molecular Structure Analysis
The molecular formula of EFMC is C13H14FN3O4S . It has an average mass of 327.33 Da. The structure comprises a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Pyrazole Derivatives in Therapeutic Applications
Pyrazole derivatives are known for their diverse biological activities, which make them a significant focus in medicinal chemistry research. The pyrazole core structure is present in many pharmacologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazolines, closely related to pyrazoles, have been extensively studied for their synthetic methods and biological properties. The therapeutic applications of pyrazoline derivatives, covering a spectrum from antimicrobial to anticancer activities, highlight the potential of pyrazole-based compounds in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).
Sulfonamide Compounds in Drug Discovery
Sulfonamide groups are integral in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The therapeutic significance of sulfonamide compounds, known for their bacteriostatic properties, extends to their applications as antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer’s disease. This underscores the relevance of sulfamoyl-containing compounds like ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate in scientific research aimed at exploring new therapeutic agents (Gulcin & Taslimi, 2018).
Heterocyclic Compounds in Chemical Synthesis
The chemistry of heterocyclic compounds, including pyrazole derivatives, is a fundamental area of research due to their applications in synthesizing a wide array of heterocyclic structures. These compounds serve as building blocks for creating complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals. The diverse reactivity and synthetic utility of such heterocyclic compounds are pivotal in developing new synthetic methodologies and discovering novel compounds with unique properties (Gomaa & Ali, 2020).
Environmental and Analytical Chemistry Applications
Compounds with sulfamoyl groups are of interest in environmental and analytical chemistry, particularly in studying the degradation and transformation of pollutants. Research in this area focuses on understanding the environmental fate, biodegradability, and analytical detection of sulfamoyl-containing compounds, which is crucial for assessing their environmental impact and for developing methods to monitor and remove such contaminants from the environment (Liu & Mejia Avendaño, 2013).
Mechanism of Action
properties
IUPAC Name |
ethyl 3-[(3-fluorophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-5-9(14)7-10/h4-7,17H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIYARVNMCXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



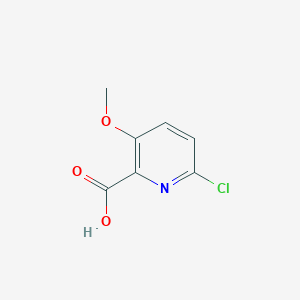
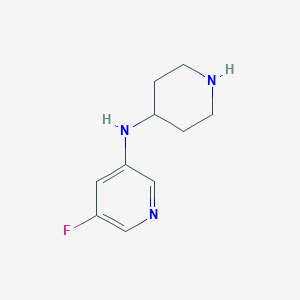
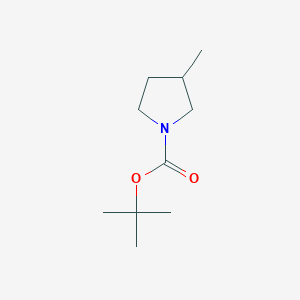

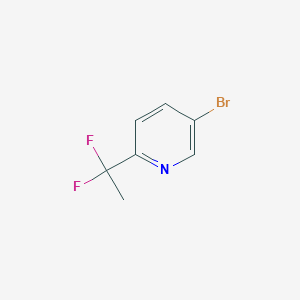
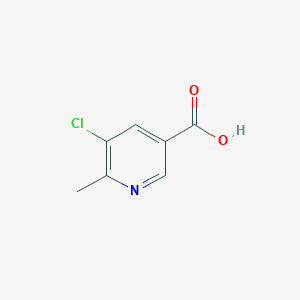
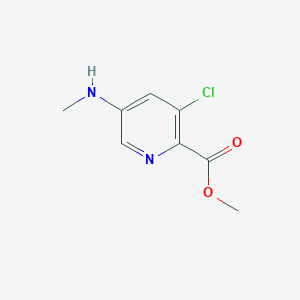
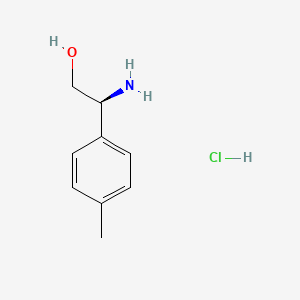
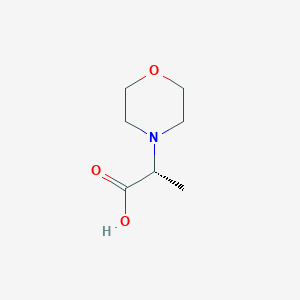
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)
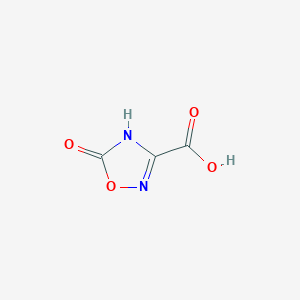
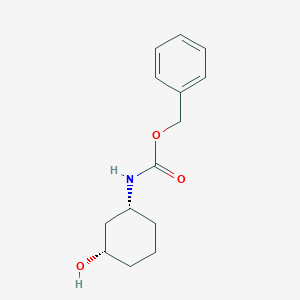
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)